Product packaging for GW813893(Cat. No.:CAS No. 478644-12-1)

GW813893

Cat. No.: B1672481
CAS No.: 478644-12-1
M. Wt: 448.0 g/mol
InChI Key: ACEFOQMQINFMRW-DYCFVMESSA-N
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Description

Overview of the Coagulation Cascade and Factor Xa's Pivotal Role in Hemostasis Regulation

Hemostasis, the process by which bleeding is stopped, relies on a meticulously regulated coagulation cascade. This cascade involves a sequence of highly regulated enzyme-substrate reactions that culminate in the generation of a fibrin (B1330869) mesh, which stabilizes activated platelets and forms a thrombus, or clot geekymedics.combjcardio.co.uk. Factor Xa (FXa), the activated form of Factor X, is a serine endopeptidase that occupies a pivotal position within this intricate system wikipedia.org. Its role is fundamental to the initiation and propagation of thrombin generation, an enzymatic process that ultimately leads to the conversion of fibrinogen to insoluble fibrin, thereby facilitating clot formation and wound closure researchgate.netnih.govplos.org.

Academic Rationale for Factor Xa as a Strategic Target in Thrombosis Research

The strategic targeting of Factor Xa for antithrombotic research is underpinned by several key academic rationales that highlight its unique and central role in the coagulation cascade.

The coagulation cascade is traditionally conceptualized as comprising two primary pathways: the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X to Factor Xa geekymedics.comwikipedia.orgnih.govjustintimemedicine.comdroracle.aipathway.mdoup.com. The intrinsic pathway is activated by internal damage, such as contact with negatively charged surfaces, while the extrinsic pathway is initiated by tissue factor exposure following external vascular injury bjcardio.co.ukdroracle.ai. Once activated, Factor Xa, in complex with Factor Va, calcium ions, and a phospholipid surface, forms the prothrombinase complex. This complex is essential for the conversion of prothrombin (Factor II) into thrombin (Factor IIa), marking the entry into the common pathway of coagulation geekymedics.comwikipedia.orgnih.govdroracle.aipathway.mdeclinpath.com. This convergence point makes FXa an upstream target, allowing for inhibition of both primary coagulation initiation routes.

Factor Xa is recognized as a primary site of amplification within the coagulation cascade wikipedia.orgahajournals.org. A single molecule of Factor Xa has the capacity to catalyze the formation of approximately 1000 molecules of thrombin wikipedia.orgahajournals.org. This exponential amplification, often referred to as the "thrombin burst," is crucial for the rapid and robust generation of thrombin necessary for efficient fibrin polymerization and the formation of a stable thrombus bjcardio.co.ukwikipedia.orgeclinpath.com. By inhibiting FXa, the entire downstream amplification process of thrombin generation can be effectively attenuated, offering a potent antithrombotic effect plos.org.

Targeting Factor Xa offers potential advantages over inhibiting downstream proteases like thrombin. While thrombin plays a central procoagulant role, it also possesses critical anticoagulant and anti-inflammatory functions, primarily through the activation of protein C via the thrombin-thrombomodulin complex ahajournals.org. Inhibition of thrombin could disrupt these vital physiological functions, potentially leading to undesired effects or rebound phenomena ahajournals.org. In contrast, the known functions of Factor Xa are primarily confined to promoting coagulation and inflammation ahajournals.org. This more limited functional profile suggests that Factor Xa inhibitors may allow the vital hemostatic functions of existing thrombin to continue, thereby potentially maintaining hemostasis at sites of challenge ahajournals.org. Furthermore, in vitro assays and model systems indicate that Factor Xa activates clotting over a wider concentration range than thrombin, suggesting that FXa inhibitors may possess a broader therapeutic window, making it potentially easier to maintain drug levels within the desired therapeutic range ahajournals.org. Studies also show that Factor Xa generation exhibits a larger variation in populations (10- to 12-fold range) compared to thrombin generation (3-6 fold), suggesting it could be a more sensitive marker for predicting thrombotic risk plos.orgresearchgate.net.

Factor Xa as a Primary Site of Amplification in Thrombin Generation

Historical and Contemporary Perspectives on Direct Factor Xa Inhibitor Development for Research Applications

The recognition of Factor Xa as a promising target for anticoagulation dates back to the early 1980s mdpi.com. The feasibility of Factor Xa inhibition as a strategy to impede thrombosis was first tested with the isolation of antistasin (B1166323), a naturally occurring Factor Xa inhibitor derived from the salivary glands of the Mexican leech, Haementeria officinalis, in 1987 mdpi.comwikipedia.org. Although antistasin did not progress through clinical trials, its discovery validated Factor Xa as a viable drug target wikipedia.org.

The past two decades have witnessed a significant surge in research dedicated to the development of small-molecule, orally active, direct Factor Xa inhibitors ahajournals.orgnih.gov. Unlike traditional anticoagulants such as heparin or warfarin, which target multiple enzymes or vitamin K-dependent factors, direct Factor Xa inhibitors are designed to specifically block the active site of Factor Xa without requiring cofactors like antithrombin southtees.nhs.ukuspharmacist.com. This targeted approach aims to provide a more predictable pharmacological profile, reducing the need for routine coagulation monitoring often associated with older anticoagulants uspharmacist.comehaweb.org. Several such agents, including rivaroxaban (B1684504), apixaban, edoxaban, and betrixaban, have successfully transitioned from research to clinical use, offering advantages such as oral administration, rapid onset of action, and a lower risk of intracranial bleeding compared to vitamin K antagonists mdpi.comwikipedia.orguspharmacist.comehaweb.org.

Positioning of GW 813893 within the Landscape of Investigational Factor Xa Inhibitors

Within this evolving landscape of Factor Xa inhibitor research, GW 813893, developed by GlaxoSmithKline, emerged as a novel, orally active, and active-site directed Factor Xa inhibitor researchgate.netnih.gov. Preclinical characterization of GW 813893 involved extensive in vitro and in vivo assays to assess its inhibitory potential and antithrombotic efficacy researchgate.netnih.govresearchgate.net.

Initial preclinical data indicated that GW 813893 exhibited potent inhibitory activity against Factor Xa, with a reported inhibition constant (Ki) of 4.0 nM, and against prothrombinase activity with a Ki of 9.7 nM researchgate.netnih.govresearchgate.net. The compound demonstrated high selectivity, being more than 90-fold selective over a broad panel of related and unrelated enzymes and receptors researchgate.netnih.govresearchgate.net. Furthermore, it showed favorable oral bioavailability, recorded at 91% in rats and greater than 55% in dogs, and importantly, no significant cytochrome P450 interactions were observed ahajournals.orgahajournals.org.

In in vivo studies, GW 813893 concentration-dependently suppressed thrombotic activity across various animal models, including rat inferior vena cava, rat carotid artery thrombosis, and rabbit jugular thrombosis models researchgate.netnih.govresearchgate.net. The observed antithrombotic activity correlated with the suppression of plasma-based clotting activity and inhibition of plasma Factor X activity researchgate.netnih.govresearchgate.net. Crucially, over the effective antithrombotic dose-range, an increased bleeding diathesis was not detected researchgate.netnih.govresearchgate.net.

These preclinical findings suggested that GW 813893 possessed robust antithrombotic potential with a favorable hemostatic safety profile, positioning it as a promising oral antithrombotic therapeutic candidate researchgate.netnih.govresearchgate.net. Consequently, GW 813893 progressed into early-phase clinical development, reaching Phase II for the prevention of venous thromboembolism (VTE) after orthopedic surgery and Phase I for the prevention of stroke in patients with atrial fibrillation ahajournals.orgahajournals.org. However, despite its promising preclinical profile, GW 813893 was subsequently withdrawn after only Phase I studies, with limited public information available regarding the specific reasons for its discontinuation ehaweb.org.

Key Biochemical Properties of GW 813893

PropertyValueSource
Inhibition Constant (Ki) for FXa 4.0 nM researchgate.netnih.govresearchgate.net
Inhibition Constant (Ki) for Prothrombinase 9.7 nM researchgate.netnih.govresearchgate.net
Selectivity >90-fold selective over other enzymes researchgate.netnih.govresearchgate.net
Oral Bioavailability (Rats) 91% ahajournals.orgahajournals.org
Oral Bioavailability (Dogs) >55% ahajournals.orgahajournals.org
Cytochrome P450 Interactions None observed ahajournals.orgahajournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22ClN3O5S2 B1672481 GW813893 CAS No. 478644-12-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

478644-12-1

Molecular Formula

C17H22ClN3O5S2

Molecular Weight

448.0 g/mol

IUPAC Name

(E)-2-(5-chlorothiophen-2-yl)-N-[(3S)-1-[(2S)-1-morpholin-4-yl-1-oxopropan-2-yl]-2-oxopyrrolidin-3-yl]ethenesulfonamide

InChI

InChI=1S/C17H22ClN3O5S2/c1-12(16(22)20-7-9-26-10-8-20)21-6-4-14(17(21)23)19-28(24,25)11-5-13-2-3-15(18)27-13/h2-3,5,11-12,14,19H,4,6-10H2,1H3/b11-5+/t12-,14-/m0/s1

InChI Key

ACEFOQMQINFMRW-DYCFVMESSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCOCC1)N2CC[C@@H](C2=O)NS(=O)(=O)/C=C/C3=CC=C(S3)Cl

Canonical SMILES

CC(C(=O)N1CCOCC1)N2CCC(C2=O)NS(=O)(=O)C=CC3=CC=C(S3)Cl

Appearance

Solid powder

Other CAS No.

478644-12-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(5-chlorothien-2-yl)-N-(1-(1-methyl-2-(morpholin-4-yl)-2-oxoethyl)-2-oxopyrrolidin-3-yl)ethenesulfonamide
GW 813893
GW-813893
GW813893

Origin of Product

United States

Mechanistic Elucidation of Gw 813893 S Factor Xa Inhibition

Quantitative Assessment of Direct Factor Xa Inhibition

The inhibitory potential of GW 813893 against purified Factor Xa has been quantitatively assessed through the determination of its inhibitory constants and kinetic characterization. researchgate.netnih.gov

In vitro profiling demonstrated that GW 813893 exhibits potent inhibition of purified Factor Xa. The inhibition constant (Ki) for GW 813893 against Factor Xa was determined to be 4.0 nM. researchgate.netnih.gov This low Ki value indicates a high affinity and potent inhibitory effect of GW 813893 on Factor Xa. researchgate.netnih.gov

Table 1: Inhibitory Constants (Ki) of GW 813893 against Purified Factor Xa

Target EnzymeKi (nM)
Factor Xa4.0

GW 813893 is characterized as an active-site directed Factor Xa inhibitor. researchgate.netnih.gov This classification suggests that the compound binds directly to the active site of the enzyme, thereby interfering with substrate binding and enzymatic activity. researchgate.netnih.gov

Determination of Inhibitory Constants (Ki values) against Purified Factor Xa

Impact on the Prothrombinase Complex Activity

Beyond its direct inhibition of purified Factor Xa, GW 813893 also demonstrates inhibitory activity within the more physiologically relevant prothrombinase complex. researchgate.netnih.gov

The prothrombinase complex, comprising Factor Xa, Factor Va, phospholipids, and calcium ions, is essential for the efficient conversion of prothrombin to thrombin. nih.govahajournals.org GW 813893 was assessed for its ability to inhibit Factor Xa within this complex. researchgate.netnih.gov The compound inhibited prothrombinase activity with a Ki of 9.7 nM. researchgate.netnih.gov This demonstrates that GW 813893 is capable of inhibiting Factor Xa even when it is assembled into the prothrombinase complex, which is crucial for its antithrombotic potential. researchgate.netnih.govahajournals.org

Table 2: Inhibitory Constants (Ki) of GW 813893 against the Prothrombinase Complex

Target ComplexKi (nM)
Prothrombinase Complex9.7

Selectivity Profile Against Other Serine Proteases and Related Enzymes

To ascertain its specificity, GW 813893 underwent comprehensive in vitro screening against a broad panel of related and unrelated enzymes and receptors. researchgate.netnih.gov

The selectivity profiling revealed that GW 813893 was more than 90-fold selective over all other enzymes tested. researchgate.netnih.gov This high degree of selectivity for Factor Xa over other serine proteases and related enzymes is a critical characteristic for a targeted anticoagulant, as it minimizes potential off-target effects and contributes to a more favorable pharmacological profile. researchgate.netnih.govnih.gov

Table 3: Selectivity Profile of GW 813893

CharacteristicValue
Selectivity>90-fold selective over other enzymes tested

Biological Activity and Preclinical Research Methodologies

In Vitro and Ex Vivo Assessment of Antithrombotic Potential

Preclinical profiling of GW 813893 included detailed in vitro assessments of its inhibitory capacity against FXa and other related and unrelated enzymes and receptors. researchgate.netnih.gov

The Factor Xa (FXa) inhibition potential of GW 813893 was rigorously assessed using plasma-based clotting assays. These assays are fundamental in evaluating the effect of anticoagulant compounds on the coagulation cascade. Plasma-based clotting assays, such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), measure the time required for citrated plasma to clot after the initiation of either the extrinsic or intrinsic coagulation pathways, respectively. researchgate.netnih.govcoagulationassays.com GW 813893 demonstrated an ability to suppress plasma-based clotting activity, which correlated with its observed antithrombotic effects in vivo (P < 0.02). researchgate.netnih.gov

To assess the impact of GW 813893 on thrombus and fibrin (B1330869) formation under dynamic flow conditions, methodological approaches utilizing laminar flow chambers were employed. These chambers allow for the study of thrombus formation under shear stress, mimicking physiological blood flow conditions. researchgate.netcoagulationprofile.comfrontiersin.org In these studies, GW 813893 was found to inhibit both thrombus and fibrin formation at the highest concentrations tested. researchgate.net The method involved assessing thrombus surface coverage and mean height, as well as fibrin surface coverage. While thrombus surface coverage and mean height decreased along the cover slip axis, fibrin surface coverage increased. Pre-chamber treatment of blood with GW 813893 resulted in significantly reduced thrombus and fibrin formation across all investigated axial positions (P < 0.05). researchgate.net

Table 1: In Vitro and Ex Vivo Inhibitory Profile of GW 813893

Target/AssayResult (Ki/Effect)Citation
Factor Xa (FXa)4.0 nM (Ki) researchgate.netnih.gov
Prothrombinase Activity9.7 nM (Ki) researchgate.netnih.gov
Selectivity (vs. other enzymes)>90-fold researchgate.netnih.gov
Plasma-based Clotting ActivitySuppression researchgate.netnih.gov
Plasma Factor X ActivityInhibition researchgate.netnih.gov
Thrombus Formation (Flow Chamber)Inhibition researchgate.net
Fibrin Formation (Flow Chamber)Inhibition researchgate.net

Determination of Compound Effects on Plasma Factor X Activity Ex Vivo

In Vivo Characterization in Thrombosis Models

The in vivo characterization of GW 813893 involved thrombosis studies in various rat models, providing insights into its antithrombotic efficacy in living systems. researchgate.netnih.gov

The rat inferior vena cava (IVC) thrombosis model is a widely used experimental model for studying venous thrombosis, often induced by methods such as stenosis or electrolytic injury. researchgate.netresearchgate.net In this model, GW 813893 demonstrated a concentration-dependent suppression of thrombotic activity. researchgate.netnih.gov This model allows for the study of thrombus formation in the presence of continuous blood flow, closely simulating clinical deep vein thrombosis (DVT).

Investigations into the antithrombotic effects of GW 813893 also included studies in the rat carotid artery thrombosis model. This model is commonly employed to study arterial thrombosis, with injury often induced mechanically, chemically (e.g., ferric chloride application), or by laser. researchgate.netd-nb.infomdpi.com GW 813893 concentration-dependently suppressed thrombotic activity in this arterial thrombosis model, further supporting its broad antithrombotic potential. researchgate.netnih.gov

Table 2: In Vivo Antithrombotic Efficacy of GW 813893

Animal ModelObserved EffectCitation
Rat Inferior Vena Cava ThrombosisConcentration-dependent suppression of thrombotic activity researchgate.netnih.gov
Rat Carotid Artery ThrombosisConcentration-dependent suppression of thrombotic activity researchgate.netnih.gov

Molecular Signaling and Pathway Interactions Beyond Direct Coagulation Inhibition

Investigation into Factor Xa-Mediated Pro-inflammatory Signaling Pathways

Factor Xa is known to initiate pro-inflammatory signaling pathways through a mechanism dependent on protease-activated receptors (PARs). drugbank.comdrugbank.com This activation can lead to a cascade of intracellular events, including the upregulation of specific receptors and the production of pro-inflammatory cytokines. drugbank.comdrugbank.com Furthermore, FXa triggers the activation of the transcription factor NF-kappa-B and increases the expression of phosphorylated ERK1/2 in dermal microvascular endothelial cells and atrial tissues. drugbank.comdrugbank.com It also induces the expression of adhesion molecules such as ICAM1, VCAM1, and SELE in endothelial cells and atrial tissues. drugbank.comdrugbank.com

Protease-activated receptors (PARs) are a family of G protein-coupled receptors that play a crucial role in mediating inflammatory signaling triggered by proteases, including Factor Xa. drugbank.comdrugbank.comarvojournals.orgnih.gov PARs transmit clotting signals that contribute to pro-inflammatory responses. nih.govresearchgate.net Specifically, Factor Xa signaling is mediated by PAR-2 and PAR-3. nih.gov The activation of PARs by proteases can trigger diverse downstream intracellular signaling pathways, thereby modulating a variety of inflammatory responses across multiple physiological systems. nih.gov While PAR activation can have both pro- and anti-inflammatory roles, these effects are context-dependent. nih.govmdpi.com

Factor Xa has been observed to up-regulate the expression of specific protease-activated receptors, namely F2R (PAR-1), F2RL1 (PAR-2), and F2RL2 (PAR-3), in dermal microvascular endothelial cells. drugbank.comdrugbank.com This upregulation suggests that FXa not only signals through existing PARs but also influences the cellular machinery responsible for their expression, potentially amplifying its pro-inflammatory effects. drugbank.comdrugbank.com PAR2, for instance, is widely expressed in various cell types, including endothelial cells. frontiersin.org

Table 1: Impact of Factor Xa on PAR Expression in Dermal Microvascular Endothelial Cells drugbank.comdrugbank.com

Protease-Activated Receptor (PAR)Gene NameEffect of Factor Xa on Expression
PAR-1F2RUpregulation
PAR-2F2RL1Upregulation
PAR-3F2RL2Upregulation

Factor Xa plays a direct role in triggering the production of several pro-inflammatory cytokines and chemokines in various cell types. It stimulates the release of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and Interleukin-6 (IL6) in cardiac fibroblasts and umbilical vein endothelial cells, primarily through a PAR-1/F2R-dependent mechanism. drugbank.comdrugbank.com Beyond these, Factor Xa also induces the production of other significant inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-alpha/TNF), Interleukin-1 beta (IL-1beta/IL1B), Interleukin-8 (IL8/CXCL8), and Interleukin-18 (IL18) in endothelial cells and atrial tissues. drugbank.comdrugbank.com Both fibroblasts and endothelial cells are known to produce pro-inflammatory factors and chemokines such as TNF-α, IL-6, and MCP-1. frontiersin.org IL-6 itself can promote the endothelial production of MCP-1 (CCL2). nih.govmdpi.com Fibroblasts, for instance, have been shown to express MCP-1 in inflamed human gingiva. nih.gov

Table 2: Pro-inflammatory Cytokines and Chemokines Modulated by Factor Xa drugbank.comdrugbank.com

Cytokine/ChemokineAffected Cell TypesPrimary Pathway (if specified)
MCP-1/CCL2Cardiac Fibroblasts, Umbilical Vein Endothelial Cells, Endothelial Cells, Atrial TissuesPAR-1/F2R-dependent
IL6Cardiac Fibroblasts, Umbilical Vein Endothelial Cells, Endothelial Cells, Atrial TissuesPAR-1/F2R-dependent
TNF-alpha/TNFEndothelial Cells, Atrial TissuesNot specified
IL-1beta/IL1BEndothelial Cells, Atrial TissuesNot specified
IL8/CXCL8Endothelial Cells, Atrial TissuesNot specified
IL18Endothelial Cells, Atrial TissuesNot specified

Impact on Expression Levels of Specific PARs (e.g., F2R, F2RL1, F2RL2) in Endothelial Cells

Analysis of the Coagulation-Inflammation-Thrombosis Interplay

The processes of coagulation, inflammation, and thrombosis are tightly interconnected, forming a complex "coagulation-inflammation-thrombosis circuit" that can be exacerbated by conditions like Tissue Factor (TF) hypercoagulability. researchgate.netnih.govresearchgate.netscispace.comqucosa.de This interplay gives rise to a state termed thrombo-inflammation, where inflammation can directly trigger thrombosis, and conversely, thrombosis can initiate inflammatory responses, creating a self-amplifying cycle. nih.gov The reciprocal relationship between inflammation and coagulation leads to an amplification in the release of both inflammatory mediators and procoagulant factors. researchgate.net

Tissue Factor (TF) serves as the initiator of the extrinsic coagulation cascade, a process that involves the sequential generation of active coagulant mediators, including Factor Xa. nih.govresearchgate.net Extracellular signaling initiated by TF, often mediated through protease-activated receptors (PARs), elicits cellular activation and inflammatory responses. researchgate.netnih.govresearchgate.net The inhibition of Factor Xa by compounds such as GW 813893, a potent and selective FXa inhibitor, is a strategy that can disrupt this TF-initiated signaling. researchgate.net By targeting Factor Xa, GW 813893 can contribute to the suppression of this circuit, offering therapeutic benefits for various pathological conditions linked to the coagulation-inflammation-thrombosis interplay. nih.govresearchgate.net

The TF-initiated extrinsic coagulation pathway culminates in the generation of several active serine proteases, including Factor VIIa, Factor Xa, and Factor IIa (thrombin). nih.govresearchgate.net These coagulant mediators are not merely involved in clot formation but also mediate diverse intracellular activation pathways, leading to the production of pro-inflammatory mediators. nih.govresearchgate.net The activation of PARs by these proteases triggers downstream intracellular signaling, which in turn modulates inflammatory responses. nih.gov Therefore, the inhibition of Factor Xa by GW 813893 directly influences these downstream protease activations and the associated inflammatory responses, potentially mitigating the pro-inflammatory effects driven by the coagulation cascade.

Structure Activity Relationship Sar and Rational Compound Design Research

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational tools that establish mathematical models correlating chemical structure with biological activity. These models are instrumental in predicting the activity of new compounds and optimizing existing ones nih.govmdpi.comresearchgate.netidrblab.org.

The development of potent Factor Xa inhibitors often involves the creation of predictive QSAR models. These models utilize various molecular descriptors to quantify structural features and correlate them with observed inhibitory activities, such as Ki values nih.govmdpi.comresearchgate.net. For GW 813893, its high potency, with a Ki of 4.0 nM for Factor Xa and 9.7 nM for prothrombinase activity, indicates that its structure would have been a critical data point in such predictive models nih.gov. Such models aim to identify key structural elements that contribute to strong binding and selectivity, guiding further compound optimization acs.orgnih.govmdpi.comresearchgate.netpatsnap.comresearchgate.net.

Molecular descriptors play a vital role in QSAR studies by quantifying various physicochemical and structural properties of a compound. For GW 813893, general molecular descriptors include its molecular weight of approximately 447.97 g/mol , an AlogP of 1.14, and a polar surface area (PSA) of 96.02 nih.gov. In the broader context of Factor Xa inhibitors, QSAR analyses have identified several descriptors influencing activity, such as the sum of partial charges on positively charged ring carbon atoms (ringCplus_sumpc) and the presence of aromatic nitrogen atoms at specific bond distances from sp2-hybridized carbon atoms (e.g., aroN_sp2C_4B) nih.govmdpi.comresearchgate.net. While specific QSAR models for GW 813893 are not extensively detailed in public literature, its potent activity suggests that its molecular characteristics align favorably with descriptors known to enhance Factor Xa inhibition mdpi.comresearchgate.net.

Table 1: Key Molecular Properties and Inhibitory Activity of GW 813893

PropertyValueSource
Molecular FormulaC₁₇H₂₂ClN₃O₅S₂ nih.gov
Molecular Weight447.97 g/mol nih.gov
IUPAC Name(E)-2-(5-chlorothiophen-2-yl)-N-((S)-1-((S)-1-morpholino-1-oxopropan-2-yl)-2-oxopyrrolidin-3-yl)ethene-1-sulfonamide researchgate.net
Factor Xa Ki (FXa)4.0 nM nih.gov
Prothrombinase Ki9.7 nM nih.gov
Selectivity (vs. other enzymes)>90-fold nih.gov
AlogP1.14 nih.gov
Polar Surface Area (PSA)96.02 nih.gov

Computational chemistry methods, such as Density Functional Theory (DFT), are increasingly integrated into SAR studies to provide deeper insights into the electronic structure and reactivity of molecules researchgate.netnih.govplos.org. DFT calculations can elucidate electrostatic potential surfaces, charge distributions, and conformational preferences, which are crucial for understanding drug-target interactions researchgate.netplos.orgnih.gov. While specific DFT studies explicitly detailing GW 813893 are not widely publicized, it is a standard practice in medicinal chemistry to employ such advanced computational techniques during the SAR optimization of complex inhibitors like GW 813893. These methods help rationalize observed activity changes upon structural modifications and guide the design of novel analogs researchgate.netacs.org.

Analysis of Molecular Descriptors Influencing GW 813893's Activity

Investigating Structural Modifications and Analog Development

The design and synthesis of Factor Xa inhibitors often involve systematic structural modifications to optimize their binding affinity and selectivity for the enzyme's active site ehaweb.org.

Pyrrolidine-based compounds, including the pyrrolidin-2-one scaffold present in GW 813893, have been a significant focus in the development of Factor Xa inhibitors researchgate.netacs.orgnih.govnih.govtandfonline.comconnectedpapers.comresearchgate.net. The design principles for these inhibitors typically involve optimizing the groups that interact with specific sub-pockets within the Factor Xa active site, namely the P1 and P4 groups ehaweb.orgresearchgate.netacs.orgnih.govresearchgate.net. The central pyrrolidinone scaffold is crucial for presenting these binding elements effectively to the S1 and S4 sub-pockets of FXa researchgate.netresearchgate.net. Synthetic efforts often focus on introducing specific substituents to enhance potency and ensure favorable pharmacokinetic profiles, including oral bioavailability researchgate.netnih.govconnectedpapers.com.

The S1 binding pocket of Factor Xa is a primary specificity pocket, playing a critical role in determining the potency and selectivity of inhibitors ehaweb.orgacs.orgnih.govwikipedia.org. It is a hydrophobic pocket containing an aspartic acid residue (Asp-189) that can form a salt bridge with basic groups of inhibitors wikipedia.org. For pyrrolidine-based sulfonamides like GW 813893, the P1 group, typically a chloroaromatic moiety, is designed to interact deeply within this S1 pocket acs.orgnih.govacs.orgresearchgate.net. Rationales for SAR in this series are often derived from electronic interactions, supported by crystal structures of Factor Xa-ligand complexes and molecular modeling studies acs.orgnih.gov. Specifically, chloroaromatic rings can be buried in the S1 pocket, forming interactions with residues like Tyr-228 acs.orgresearchgate.netwikipedia.org. This interaction, often involving a slightly positive charge at the tip of the aromatic chlorine atom interacting with the π-electron systems of neighboring aromatic amino acids, is key to the binding affinity in this class of inhibitors researchgate.net. GW 813893, as an active-site directed inhibitor, would engage in similar crucial interactions within the S1 pocket to achieve its observed potent inhibition of Factor Xa nih.govresearchgate.net.

Role of Sulfonamide-Related Conformational Effects in Optimizing Activity

The design and optimization of Factor Xa inhibitors, including compounds like GW 813893, often involve a meticulous understanding of structure-activity relationships (SAR). GW 813893 is characterized as a sulfonamidopyrrolidin-2-one-based Factor Xa inhibitor. researchgate.net In the broader context of structure-based drug design, sulfonamide-related conformational effects can play a significant role in dictating biological activity. medinadiscovery.com These effects refer to how the three-dimensional arrangement of the sulfonamide group within a molecule influences its binding to a target enzyme. Structural information combined with computational calculations can reveal that differences in biological activity are dominated by such conformational effects. medinadiscovery.com While specific detailed research findings on the precise conformational effects of the sulfonamide moiety in optimizing the activity of GW 813893 itself were not explicitly detailed in the provided search results, the general importance of these effects in the design of sulfonamide-containing inhibitors suggests their consideration in the development of this class of compounds.

Contributions to General Rational Drug Design Strategies for Protease Inhibitors

Rational drug design is an inventive process that aims to identify new medications based on a comprehensive understanding of a biological target. wikipedia.orgwikimedia.org For protease inhibitors, this typically involves designing molecules that are complementary in shape and charge to the enzyme's active site, thereby enabling tight binding and inhibition. wikipedia.org The development of potent Factor Xa inhibitors, such as GW 813893, exemplifies the application of rational design strategies. Research has focused on the rational design, synthesis, and evaluation of sulfonamidopyrrolidin-2-one-based Factor Xa inhibitors. researchgate.net This approach has led to the development of highly potent anticoagulant compounds. researchgate.net

A key aspect of this rational design involves exploring different structural motifs to optimize activity and pharmacokinetic profiles. For instance, in the series of sulfonamidopyrrolidin-2-one-based Factor Xa inhibitors, the incorporation of aminoindane and phenylpyrrolidine P4 motifs was investigated. researchgate.net This comparative analysis is a direct application of SAR principles, where modifications to specific regions (P4 motifs) of the molecule are systematically evaluated for their impact on biological activity and other critical drug properties.

The in vitro profiling of GW 813893 demonstrated its inhibitory potential against FXa and prothrombinase activity, along with its selectivity over other enzymes. GW 813893 inhibited FXa with a Ki of 4.0 nM and prothrombinase activity with a Ki of 9.7 nM. It exhibited more than 90-fold selectivity over all other enzymes tested. researchgate.net

Table 1: In Vitro Inhibitory Activity of GW 813893

TargetKi (nM)Selectivity (vs. other enzymes)
Factor Xa (FXa)4.0>90-fold
Prothrombinase9.7>90-fold

Utilization of High-Throughput Technologies in Compound Screening

High-throughput screening (HTS) is a fundamental process in modern drug discovery, enabling the rapid and automated testing of vast numbers of chemical compounds against specific biological targets. researchgate.netdrugbank.comwikipedia.org HTS employs robotics, data processing software, liquid handling devices, and sensitive detectors to conduct millions of chemical, genetic, or pharmacological tests efficiently. wikipedia.org The primary goal of HTS is to identify "hits" or "leads" from large compound libraries that exhibit the desired effect on a target. researchgate.net This process provides starting points for further drug design and optimization efforts. researchgate.net

HTS is widely used in the pharmaceutical industry to accelerate target analysis and cost-effectively screen large-scale compound libraries. researchgate.net While the provided search results extensively describe the general principles and applications of high-throughput screening in drug discovery, including its role in identifying lead compounds and guiding early structure-activity relationships, specific details regarding the direct utilization of HTS in the discovery or optimization of GW 813893 were not explicitly found. However, given the compound's nature as a rationally designed Factor Xa inhibitor and the widespread adoption of HTS in modern drug development for identifying such inhibitors, it is plausible that high-throughput technologies contributed to the broader research landscape that led to the identification and development of compounds like GW 813893.

Comparative and Translational Research Perspectives

Comparative Analysis with Other Investigational Factor Xa Inhibitors

The development of GW 813893 has been conducted alongside other direct oral Factor Xa inhibitors, such as apixaban, DX-9065a, and rivaroxaban (B1684504), allowing for comparative insights into their inhibitory profiles, selectivity, and efficacy in preclinical settings.

GW 813893 demonstrates potent inhibition of FXa with a K_i value of 4.0 nM and also inhibits prothrombinase activity with a K_i of 9.7 nM. researchgate.net Preclinical data also indicate that GW 813893 exhibits high selectivity, being more than 90-fold selective over a broad panel of related and unrelated enzymes and receptors. researchgate.netnih.gov

In comparison, rivaroxaban potently inhibits FXa with a K_i of 0.4 nM and shows greater than 10,000-fold selectivity for FXa over other related serine proteases. ahajournals.org DX-9065a, another selective FXa inhibitor, has a K_i value for human FXa of 41 nM, with significantly higher K_i values (in micromolar range) for other human serine proteases such as thrombin (>2000 µM), trypsin (0.62 µM), chymotrypsin (B1334515) (>2000 µM), plasmin (23 µM), and plasma kallikrein (2.3 µM). ebi.ac.uk Apixaban is also characterized as a highly selective, direct Factor Xa inhibitor. researchgate.net

The differential inhibitory profiles and selectivity of these compounds are summarized in the table below:

CompoundTargetK_i (nM) for FXaSelectivity over other enzymes
GW 813893FXa4.0 researchgate.net>90-fold selective researchgate.netnih.gov
RivaroxabanFXa0.4 ahajournals.org>10,000-fold selective ahajournals.org
DX-9065aFXa41 ebi.ac.ukSelective; e.g., >2000 µM for thrombin ebi.ac.uk
ApixabanFXaNot specified (highly selective) researchgate.netHighly selective researchgate.net

GW 813893 has been evaluated in a succession of in vitro and in vivo assays for its preclinical antithrombotic potential. In vivo characterization included thrombosis studies in a rat inferior vena cava model, a rat carotid artery thrombosis model, and a rabbit jugular thrombosis model. In these models, GW 813893 concentration-dependently suppressed thrombotic activity. researchgate.netnih.gov The antithrombotic activity observed correlated with the suppression of plasma-based clotting activity and the inhibition of plasma FX activity. researchgate.net

A key mechanistic distinction for small-molecule direct FXa inhibitors, including GW 813893, is their ability to inhibit both free and prothrombinase-bound FXa. This is in contrast to indirect FXa inhibitors like unfractionated heparin (UFH) and low molecular weight heparin (LMWH), which may be prevented from inhibiting clot-associated FXa due to competition between antithrombin and fibrin (B1330869) for FXa binding. ahajournals.org By inhibiting clot-associated FXa, direct inhibitors can prevent the activation of prothrombin and thus contribute to preventing the propagation of thrombosis. ahajournals.org

Differential Inhibitory Profiles and Selectivity Comparison with Compounds like Apixaban, DX-9065a, and Rivaroxaban in Preclinical Settings

Broader Implications for Anticoagulation Research Paradigms

The extensive research into Factor Xa inhibitors, including compounds like GW 813893, has significantly contributed to refining anticoagulation research paradigms by deepening the understanding of hemostatic balance and thromboembolic disease mechanisms.

Factor Xa has emerged as an attractive target for novel anticoagulants due to its crucial position in the coagulation cascade and its limited roles outside of coagulation. ahajournals.orgnih.gov FXa is a primary site of amplification, with one molecule of FXa catalyzing the formation of approximately 1000 thrombin molecules. ahajournals.org By inhibiting FXa, these compounds reduce the formation of fibrin polymers from fibrinogen, thereby decreasing clot formation. ahajournals.org

A significant theoretical advantage of FXa inhibitors is their potential to inhibit thrombin generation via the prothrombinase complex while allowing the vital functions of existing thrombin to continue. This characteristic may contribute to maintaining hemostasis at sites of hemostatic challenge. ahajournals.org Furthermore, FXa has been shown to activate clotting over a wider concentration range than thrombin in model systems and in vitro assays, suggesting that FXa inhibitors might offer a broader therapeutic window compared to thrombin inhibitors, potentially making it easier to maintain a patient's blood level within the therapeutic range. ahajournals.orgresearchgate.net

Research on Factor Xa inhibitors has provided substantial contributions to the understanding of thromboembolic disease mechanisms. Thromboembolic diseases, which include conditions like deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke, arise from the formation of pathological blood clots. patsnap.com By specifically targeting Factor Xa, which converts prothrombin to thrombin (the enzyme responsible for forming the fibrin clot), these inhibitors directly disrupt a pivotal step in both the intrinsic and extrinsic coagulation pathways. patsnap.com

The ability of direct FXa inhibitors to block both free and clot-bound FXa activity is particularly relevant to understanding and preventing thrombosis propagation. Clot-associated FXa can continue to generate thrombin, contributing to the growth and stability of a thrombus. The effectiveness of small-molecule direct FXa inhibitors in neutralizing this activity highlights a crucial aspect of their antithrombotic mechanism and offers a clearer understanding of how to prevent thrombus formation and propagation. ahajournals.org

Understanding the Role of Factor Xa Inhibition in Maintaining Hemostatic Balance in Research Models

Future Directions in Factor Xa Inhibitor Research

The landscape of Factor Xa inhibitor research continues to evolve, driven by the ongoing need for novel oral anticoagulants with predictable action and improved risk-benefit profiles. The development of direct oral anticoagulants (DOACs), including FXa inhibitors, represents a significant advancement over traditional anticoagulants due to their targeted mechanism and predictable effects. patsnap.com

Future directions in Factor Xa inhibitor research are focused on several key areas. One area involves the continued exploration of novel targets within the coagulation cascade to develop anticoagulants with enhanced efficacy and safety, potentially with even lower bleeding risks. mdpi.com Another crucial aspect is the application of precision medicine, utilizing approaches like quantitative systems pharmacology (QSP) to understand drug mechanisms at a patient-specific level. This can complement existing laboratory assays and help tailor treatment for diverse patient populations, including those with renal insufficiency or at the extremes of body weight. mdpi.combohrium.com The development of effective and widely available reversal agents for Factor Xa inhibitors also remains a significant area of ongoing research, aiming to manage bleeding complications more effectively. frontiersin.org

Advancements in Preclinical Model Systems for Antithrombotic Evaluation

The preclinical evaluation of GW 813893 involved a comprehensive series of in vitro and in vivo assays to delineate its inhibitory potential and antithrombotic efficacy.

In Vitro Profiling: In vitro assessments of GW 813893 included evaluating its inhibitory capacity against FXa and a broad spectrum of related and unrelated enzymes and receptors. The compound demonstrated remarkable selectivity, being more than 90-fold selective over all enzymes tested ncats.io. It effectively inhibited FXa activity with a Ki of 4.0 nM and prothrombinase activity with a Ki of 9.7 nM ncats.io. The FXa inhibition potential was further assessed in prothrombinase and plasma-based clotting assays ncats.io.

Table 1: In Vitro Inhibition Profile of GW 813893

TargetKi (nM)Selectivity (vs. other enzymes)
Factor Xa (FXa)4.0>90-fold selective
Prothrombinase9.7>90-fold selective

In Vivo Characterization: The in vivo characterization of GW 813893 involved robust thrombosis studies across multiple animal models to ascertain its antithrombotic efficacy and potential hemostatic liabilities. These models included a rat inferior vena cava model, a rat carotid artery thrombosis model (induced by FeCl3 application), and a rabbit jugular thrombosis model ncats.io.

In these models, GW 813893 demonstrated a concentration-dependent suppression of thrombotic activity ncats.io. The observed antithrombotic activity exhibited a strong correlation with the suppression of plasma-based clotting activity and the inhibition of plasma Factor X activity (P < 0.02) ncats.io. Furthermore, bleeding studies conducted in a rat tail transection model revealed that, within the effective antithrombotic dose-range, no increased bleeding diathesis was observed ncats.io. Ex vivo determinations of the compound's effects on Factor X and clotting activity were also undertaken, reinforcing its preclinical profile ncats.io.

Table 2: In Vivo Antithrombotic Evaluation of GW 813893

Animal ModelOutcomeCorrelation with Plasma ActivityHemostasis Liability
Rat Inferior Vena Cava ThrombosisConcentration-dependent suppression of thrombotic activityPositive (P < 0.02)Not observed
Rat Carotid Artery ThrombosisConcentration-dependent suppression of thrombotic activityPositive (P < 0.02)Not observed
Rabbit Jugular ThrombosisConcentration-dependent suppression of thrombotic activityPositive (P < 0.02)Not observed
Rat Tail Transection (Bleeding)No increased bleeding diathesis observed over the antithrombotic dose-rangeN/ANo detectable

Collectively, these preclinical experiments established GW 813893 as a potent, selective, and orally active inhibitor of FXa, demonstrating robust antithrombotic potential at doses that did not induce detectable hemostasis liability ncats.io. This comprehensive preclinical profile underscored GW 813893's foundational pharmacology as a promising oral antithrombotic therapeutic ncats.io.

Exploration of Novel Research Applications for Highly Selective Factor Xa Inhibitors

The extensive preclinical characterization of GW 813893 significantly contributed to the broader understanding and ongoing exploration of highly selective Factor Xa inhibitors. Despite GW 813893's development being withdrawn after Phase I studies, its robust preclinical profile provided valuable insights into the potential of this class of compounds.

The high potency (Ki of 4.0 nM for FXa) and exceptional selectivity (over 90-fold) of GW 813893 against FXa and other enzymes, coupled with its oral bioavailability (91% in rats and >55% in dogs) and demonstrated antithrombotic efficacy without increased bleeding risk in preclinical models, highlighted the feasibility and promise of developing effective and safer oral anticoagulants targeting FXa ncats.io.

The research on GW 813893, alongside other early FXa inhibitors, has propelled the field towards the rational design of small-molecule direct FXa inhibitors. The insights gained from compounds like GW 813893, particularly regarding their active-site directed mechanism and favorable preclinical safety margins, continue to inform efforts to optimize pharmacokinetic profiles and therapeutic windows for novel FXa inhibitors ncats.io. The ultimate goal remains the development of new oral anticoagulants that overcome the limitations of traditional therapies, offering improved safety and ease-of-use for the management of thromboembolism and stroke prevention. The detailed preclinical data from GW 813893 serves as a foundational reference point for ongoing research into novel chemical scaffolds and structural modifications aimed at discovering next-generation highly selective FXa inhibitors for diverse clinical applications beyond traditional venous thromboembolism (VTE) and atrial fibrillation (AF) prevention ncats.io.

Q & A

How can researchers formulate precise research questions for studying GW 813893?

Methodological Answer: To formulate effective research questions, begin by identifying gaps in existing literature. For example:

  • "How does GW 813893 interact with [specific biological target] under varying pH conditions?"
  • "What are the thermodynamic stability profiles of GW 813893 in aqueous vs. non-polar solvents?"

Use frameworks from and :

  • Ensure questions are resolvable (e.g., testable via spectroscopy or computational modeling).
  • Avoid vague terms; instead of "study effects," specify "quantify binding affinity using isothermal titration calorimetry (ITC)."
  • Align questions with hypothesis-driven objectives (e.g., "Does structural modification X enhance GW 813893’s bioavailability?").

Q. What experimental design considerations are critical for GW 813893 studies?

Methodological Answer: Follow and guidelines:

  • Control groups : Include positive/negative controls (e.g., solvent-only or known inhibitors).
  • Replication : Perform triplicate experiments to ensure statistical validity.
  • Data presentation : Use tables to summarize key parameters (Table 1).

Q. Table 1: Example Experimental Parameters for GW 813893 Synthesis

ParameterCondition 1Condition 2Condition 3
Temperature (°C)254060
SolventDMSOEthanolWater
Reaction Time (h)244872
  • Reference methodologies from for reproducibility (e.g., "Synthesis steps were adapted from [citation], with modifications to reaction time").

Q. How can researchers ensure data reliability in GW 813893 studies?

Methodological Answer:

  • Source validation : Use peer-reviewed databases (e.g., PubMed, SciFinder) and avoid non-academic platforms like .
  • Instrument calibration : Regularly validate equipment (e.g., HPLC, NMR) using standard reference materials.
  • Statistical rigor : Apply ANOVA or t-tests to assess significance; report confidence intervals ().

Advanced Research Questions

Q. How should researchers resolve contradictory data in GW 813893 studies?

Methodological Answer: Apply principles from on contradiction analysis:

  • Identify principal contradictions : For example, if one study reports GW 813893 as stable at pH 7, while another observes degradation, determine if environmental variables (e.g., temperature, light exposure) differ.
  • Replicate conditions : Systematically test each variable in isolation (e.g., pH, ionic strength).
  • Meta-analysis : Compare datasets using tools like PRISMA flowcharts to isolate confounding factors.

Q. What strategies optimize GW 813893’s synthesis parameters for scalability?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test multiple variables (e.g., catalyst concentration, pressure) efficiently (Table 2).
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions.

Q. Table 2: DoE for Catalyst Optimization

Catalyst (mol%)Yield (%)Purity (%)
0.56295
1.07898
2.08599
  • Reference for reporting synthesized compounds: "Characterization data (NMR, HRMS) are provided in Supplementary Materials."

Q. How can interdisciplinary approaches enhance GW 813893 research?

Methodological Answer:

  • Computational integration : Combine molecular dynamics simulations (e.g., GROMACS) with wet-lab data to predict binding modes .
  • Cross-disciplinary collaboration : Partner with pharmacologists to assess in vivo efficacy or material scientists for nanoformulation studies.
  • Data repositories : Share raw datasets via platforms like Zenodo to enable meta-analyses ().

Q. What are best practices for presenting GW 813893 research in academic papers?

Methodological Answer:

  • Avoid redundancy : Do not repeat data in text and tables ().
  • Discussion depth : Link results to broader implications (e.g., "GW 813893’s stability in ethanol suggests potential for topical formulations") .
  • Supplemental materials : Include crystallography data or spectra as supplementary files ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.